molecular formula C14H15BrN2O2 B14766975 Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14766975
M. Wt: 323.18 g/mol
InChI Key: GRLBVGXKARYPQT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 4-bromo-3-methylbenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-3-methylbenzyl bromide, which is then reacted with 1H-pyrazole-4-carboxylic acid under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from ester hydrolysis.

Scientific Research Applications

Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and methyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chloro-3-methylbenzyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-fluoro-3-methylbenzyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-iodo-3-methylbenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(4-bromo-3-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

ethyl 1-[(4-bromo-3-methylphenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-3-19-14(18)12-7-16-17(9-12)8-11-4-5-13(15)10(2)6-11/h4-7,9H,3,8H2,1-2H3

InChI Key

GRLBVGXKARYPQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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